Artemether and lumefantrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

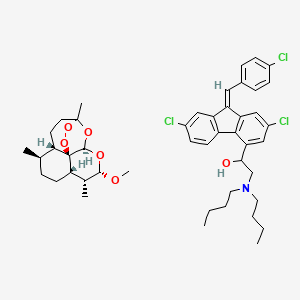

Lumefantrine co-artemether is a combination of two antimalarial drugs, lumefantrine and artemether. This combination is primarily used to treat uncomplicated malaria caused by Plasmodium falciparum, especially in regions where resistance to other antimalarial drugs is prevalent . The combination is known for its high efficacy and rapid action against the erythrocytic stages of the malaria parasite .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

- The industrial production of lumefantrine co-artemether involves the formulation of the two active pharmaceutical ingredients into a fixed-dose combination tablet. This is typically achieved through wet granulation, where the active ingredients are mixed with excipients, granulated, and compressed into tablets .

Types of Reactions:

Oxidation and Reduction: Both artemether and lumefantrine undergo metabolic transformations in the body.

Substitution: Lumefantrine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Enzymatic oxidation in the liver involving cytochrome P450 enzymes.

Reduction: Chemical reduction using reducing agents like sodium borohydride.

Major Products:

Artemether: Dihydroartemisinin.

Lumefantrine: Desbutyl-lumefantrine.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

-

Artemether :

- Rapid onset of action with a half-life of approximately 2-3 hours.

- Metabolized into dihydroartemisinin, which is the active metabolite contributing to its antimalarial effect.

- Lumefantrine :

Treatment of Malaria

The primary application of artemether and lumefantrine is in the treatment of acute uncomplicated malaria caused by Plasmodium falciparum. This combination is particularly effective in areas where resistance to traditional treatments like chloroquine exists. The World Health Organization recommends it as a first-line treatment for uncomplicated malaria .

Efficacy Studies

Numerous studies have demonstrated the efficacy of artemether-lumefantrine in treating malaria:

- Clinical Trial in Tanzania (2022) : A single-arm trial reported high efficacy rates in patients treated with Coartem, showcasing its effectiveness against uncomplicated falciparum malaria .

- Comparative Study in Kenya : A randomized trial compared artemether-lumefantrine with dihydroartemisinin-piperaquine, highlighting the sustained efficacy of the combination therapy over time .

Safety Profile

While generally well-tolerated, artemether-lumefantrine can cause side effects such as muscle pain, headache, and gastrointestinal disturbances. Serious side effects include potential prolongation of the QT interval, necessitating caution in patients with pre-existing heart conditions .

Case Studies

- Hearing Loss Investigation : A case-control study conducted among patients treated with artemether-lumefantrine revealed concerns about potential irreversible hearing loss. However, no significant differences were found between treated individuals and controls regarding auditory function .

- Treatment Failures : Reports from Belgium indicated cases of treatment failure associated with P. falciparum malaria despite administration of artemether-lumefantrine. These cases underscore the need for continuous monitoring of drug efficacy and potential genomic factors contributing to resistance .

Summary of Clinical Trials Involving Artemether-Lumefantrine

| Study Location | Year | Sample Size | Efficacy Rate (%) | Observed Side Effects |

|---|---|---|---|---|

| Tanzania | 2022 | N/A | High | Mild headaches |

| Kenya | 2006 | N/A | High | Gastrointestinal issues |

| Belgium | Recent | N/A | Varies | QT prolongation |

Pharmacokinetics Overview

| Drug | Half-Life (hours) | Metabolite |

|---|---|---|

| Artemether | 2-3 | Dihydroartemisinin |

| Lumefantrine | 4.5 | None |

Wirkmechanismus

The combination of lumefantrine and artemether works synergistically to combat malaria:

Vergleich Mit ähnlichen Verbindungen

Artesunate: Another artemisinin derivative used in combination therapies for malaria.

Mefloquine: Often used in combination with artesunate for malaria treatment.

Uniqueness:

Eigenschaften

CAS-Nummer |

141204-94-6 |

|---|---|

Molekularformel |

C196H218Cl18N6O11 |

Molekulargewicht |

3472 g/mol |

IUPAC-Name |

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/6C30H32Cl3NO.C16H26O5/c6*1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h6*7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b6*25-15-;/t;;;;;;9-,10-,11+,12+,13+,14-,15?,16-/m......1/s1 |

InChI-Schlüssel |

VZQXHIJHMCHBNW-AGAWRZPESA-N |

SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Isomerische SMILES |

CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.C[C@H]1[C@H]2[C@]34OOC(O[C@H]3O[C@@H]([C@@H]([C@@H]4CC1)C)OC)(CC2)C |

Kanonische SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

artemether - benflumetol Artemether Benflumetol Artemether Benflumetol Combination Artemether Lumefantrine Artemether Lumefantrine Combination artemether, benflumetol drug combination Artemether, Lumefantrine Drug Combination artemether-benflumetol combination artemether-lumefantrine combination Benflumetol, Artemether CGP 56697 CGP-56697 CGP56697 Co Artemether co-artemether Coartem Lumefantrine, Artemethe |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.